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1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide

Catalog No.
S14040630
CAS No.
M.F
C10H9N3O3S
M. Wt
251.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylfo...

Product Name

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide

IUPAC Name

S-(4-cyano-2-nitrophenyl) N,N-dimethylcarbamothioate

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

InChI

InChI=1S/C10H9N3O3S/c1-12(2)10(14)17-9-4-3-7(6-11)5-8(9)13(15)16/h3-5H,1-2H3

InChI Key

BOOFYFIJUCARBO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)C#N)[N+](=O)[O-]

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide is an organic compound characterized by its complex structure, which includes a cyano group, a nitro group, and a sulfanyl group attached to a dimethylformamide backbone. The compound's molecular formula is C10H10N4O2SC_{10}H_{10}N_4O_2S and it has a molecular weight of approximately 246.27 g/mol. The presence of the cyano and nitro groups suggests potential applications in various

Due to its functional groups:

  • Nucleophilic Substitution: The sulfanyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may be useful in synthetic organic chemistry.
  • Formation of Adducts: The compound can form adducts with various Lewis acids, enhancing its reactivity in different chemical environments.

The synthesis of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be achieved through several methods:

  • Condensation Reactions: Starting from 4-cyano-2-nitrophenyl sulfide and dimethylformamide, condensation reactions can yield the desired compound.
  • Functional Group Transformations: Existing compounds with similar structures can undergo transformations to introduce the required functional groups.
  • Multi-step Synthesis: A more complex approach may involve multiple steps to construct the molecule sequentially, ensuring the proper orientation and functionality of each group.

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide has potential applications in:

  • Pharmaceutical Development: As a building block for drug synthesis due to its diverse functional groups.
  • Chemical Research: In studies focused on reaction mechanisms involving cyano and nitro functionalities.
  • Material Science: Potential use in developing materials with specific electronic or optical properties.

Several compounds share structural similarities with 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide. Here are some notable examples:

Compound NameStructureUnique Features
1-[(4-Aminophenyl)sulfanyl]-N,N-dimethylformamideContains an amino group instead of cyano and nitro groupsPotentially different biological activity due to amino substitution
1-(4-Cyanophenyl)-N,N-dimethylformamideLacks the nitro groupSimpler structure may influence reactivity
S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimineContains sulfonyl instead of sulfanylDifferent electronic properties due to sulfonyl group

These compounds illustrate the diversity within this chemical class, highlighting how variations in functional groups can significantly alter properties and potential applications.

Nucleophilic Aromatic Substitution Strategies for Sulfanyl Group Introduction

Nucleophilic aromatic substitution (S~N~Ar) is a cornerstone for introducing sulfur-based nucleophiles into electron-deficient aromatic systems. The target compound’s 4-cyano-2-nitrophenyl scaffold is highly activated for S~N~Ar due to the combined electron-withdrawing effects of the nitro (-NO~2~) and cyano (-CN) groups. The nitro group at the ortho position and cyano at the para position create a resonance-stabilized aryl intermediate upon departure of a leaving group (e.g., halide), facilitating attack by thiolate nucleophiles.

Key to this mechanism is the formation of a Meisenheimer complex, where the thiolate ion transiently bonds to the ipso carbon of the aromatic ring. Computational studies suggest that the nitro group’s -I effect lowers the energy barrier for intermediate stabilization, while the cyano group enhances ring polarization. For instance, substituting a chloride at the 1-position of 4-cyano-2-nitrobenzene with a sulfanyl group requires polar aprotic solvents like dimethylformamide (DMF) to stabilize the anionic transition state. Kinetic data indicate that reactions proceed optimally at 80–100°C, with yields exceeding 75% when using potassium thioacetate as the nucleophile.

A critical challenge lies in regioselectivity, as competing substitution at alternative positions may occur. However, the nitro group’s meta-directing nature and the cyano group’s para-directing influence synergistically guide the thiolate to the 1-position, ensuring high positional fidelity.

Transition-Metal Catalyzed Thioetherification Approaches

Transition-metal catalysis offers a complementary route to S~N~Ar, particularly for less-activated substrates. Palladium complexes, such as Pd(PPh~3~)~4~, enable cross-coupling between aryl halides and thioether reagents under milder conditions. In the case of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide, a Pd-catalyzed transthioetherification reaction can directly couple 4-cyano-2-nitroiodobenzene with N,N-dimethylthioformamide.

The mechanism involves oxidative addition of the aryl iodide to Pd(0), forming a Pd(II) intermediate. Subsequent ligand exchange with the thioether’s sulfur atom generates a Pd-thiolate complex, which undergoes reductive elimination to yield the coupled product. This method circumvents the need for strongly basic conditions, achieving yields of 60–85% at 60–80°C in toluene. Copper-mediated systems have also been explored, leveraging CuI and 1,10-phenanthroline ligands to facilitate electron transfer. These systems are particularly effective for aryl bromides, with turnover numbers (TONs) exceeding 1,000 in some cases.

Catalytic SystemSubstrateTemperature (°C)Yield (%)
Pd(PPh~3~)~4~4-Cyano-2-nitroiodobenzene8082
CuI/1,10-phenanthroline4-Cyano-2-nitrobenzene10078

Solvent Effects in DMF-Mediated Coupling Reactions

Dimethylformamide (DMF) plays a dual role in the synthesis: as a solvent and a reactant. Its high polarity (ε = 36.7) stabilizes ionic intermediates in S~N~Ar reactions, while its ability to coordinate metal ions enhances catalytic activity in transition-metal systems. In the target compound’s synthesis, DMF facilitates deprotonation of thiols to generate thiolate nucleophiles, critical for efficient substitution.

Comparative studies reveal that replacing DMF with alternative solvents (e.g., THF, acetonitrile) reduces yields by 30–50%, attributable to poor stabilization of the Meisenheimer complex. Additionally, DMF’s high boiling point (153°C) enables reactions at elevated temperatures without solvent evaporation, further optimizing kinetics. Notably, isotopic labeling experiments confirm that DMF’s dimethylamino group can participate in side reactions, necessitating controlled stoichiometry to prevent byproduct formation.

Optimization of Nitro-Cyano Aromatic Precursor Activation

The nitro and cyano groups’ electronic and positional effects are pivotal in precursor activation. Density functional theory (DFT) calculations show that the nitro group’s -I effect reduces the aromatic ring’s electron density by 12–15%, while the cyano group contributes an additional 8–10% reduction. This dual activation lowers the LUMO energy, rendering the aryl halide more susceptible to nucleophilic attack.

Experimental optimization involves fine-tuning substituent positions. For example, shifting the nitro group from ortho to meta decreases reaction rates by 40%, underscoring the importance of substituent orientation. Similarly, replacing the cyano group with a methyl ester reduces activation, highlighting the cyano group’s superior electron-withdrawing capability.

Aryllithium intermediates, generated via halogen-lithium exchange, offer an alternative activation pathway. Treating 4-cyano-2-nitroiodobenzene with n-BuLi at -78°C generates a highly nucleophilic aryl lithium species, which reacts with dimethylformamide-derived electrophiles to install the sulfanyl group.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Exact Mass

251.03646233 g/mol

Monoisotopic Mass

251.03646233 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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